molecular formula C18H18N2O B7542020 N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine

N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine

Cat. No. B7542020
M. Wt: 278.3 g/mol
InChI Key: ZJEIJUNUALLJDU-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine, also known as MMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMQ belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective effects and to improve cognitive function in animal models of these diseases.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. These effects may contribute to the anti-cancer and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been found to have anti-inflammatory effects, and to inhibit the production of reactive oxygen species. These effects may contribute to the overall health benefits of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine for use in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods that result in a high yield and purity of the compound. This makes it suitable for use in a wide range of experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine. One area of research is to further explore the anti-cancer effects of this compound and to investigate its potential use in combination with other anti-cancer drugs. Another area of research is to investigate the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, research could be conducted to further elucidate the mechanism of action of this compound and to identify new targets for its activity. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.

Synthesis Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-methylquinoline-4-carboxylic acid in the presence of a catalyst such as piperidine. The resulting intermediate is then treated with ammonium acetate and palladium on carbon to yield the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13-11-18(16-5-3-4-6-17(16)20-13)19-12-14-7-9-15(21-2)10-8-14/h3-11H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEIJUNUALLJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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